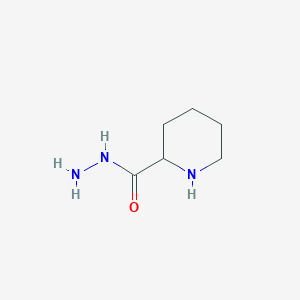![molecular formula C7H4N4O4 B3044376 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-41-9](/img/structure/B3044376.png)
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is characterized by the presence of two nitro groups at the 3 and 4 positions of the pyrrolo[2,3-b]pyridine structure. It is a member of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes that include the formation of the pyrrolo[2,3-b]pyridine core followed by nitration. One common synthetic route is as follows:
-
Formation of the Pyrrolo[2,3-b]pyridine Core
- Starting from a suitable pyridine derivative, the pyrrolo[2,3-b]pyridine core can be synthesized through cyclization reactions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the pyrrolo[2,3-b]pyridine ring system.
-
Nitration
- The nitration of the pyrrolo[2,3-b]pyridine core can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,4-diamino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Applications De Recherche Scientifique
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is largely dependent on its interactions with specific molecular targets. The nitro groups can participate in redox reactions, and the pyrrolo[2,3-b]pyridine core can interact with various enzymes and receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
3,4-diamino-1H-pyrrolo[2,3-b]pyridine: The reduced form of this compound, which has amino groups instead of nitro groups and exhibits different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of nitro groups, which impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-2-8-7-6(4)5(3-9-7)11(14)15/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVUFQCXDQBUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646891 | |
| Record name | 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-41-9 | |
| Record name | 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















